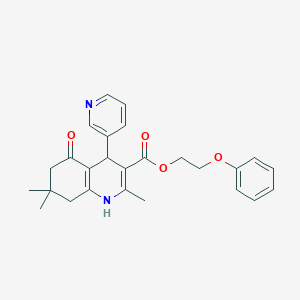

2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with substituents at positions 2, 3, 4, and 5. The compound features a phenoxyethyl ester group at position 3 and a pyridin-3-yl moiety at position 4, distinguishing it from simpler analogs like ethyl or methyl esters.

Synthesis of this compound likely follows the Hantzsch reaction pathway, a multicomponent approach involving dimedone, pyridine-3-carbaldehyde, ammonium acetate, and phenoxyethyl acetoacetate under solvent-free or microwave-assisted conditions .

Properties

IUPAC Name |

2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-17-22(25(30)32-13-12-31-19-9-5-4-6-10-19)23(18-8-7-11-27-16-18)24-20(28-17)14-26(2,3)15-21(24)29/h4-11,16,23,28H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHWWFQPAWLMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Introduction of the Phenoxyethyl Group: This step might involve nucleophilic substitution reactions where a phenoxyethyl halide reacts with the quinoline core.

Functional Group Modifications: Various functional groups can be introduced or modified through reactions such as esterification, reduction, or oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group or the quinoline core.

Reduction: Reduction reactions might target the carbonyl group in the quinoline core.

Substitution: Various substitution reactions can occur, especially at the pyridine ring or the phenoxyethyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

- Reagent in Organic Reactions : It participates in various chemical transformations such as oxidation and reduction reactions.

Biology

- Biological Activity Studies : Research indicates potential interactions with biological targets such as enzymes and receptors. Studies may focus on its role in modulating biochemical pathways.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens.

Medicine

- Therapeutic Potential : Investigations are ongoing into its anti-inflammatory and anticancer properties. The compound's ability to inhibit specific enzymes could lead to novel treatments for diseases.

- Drug Development : The unique structure allows for modifications that could enhance pharmacological properties and reduce side effects.

Industry

- Material Development : Its unique chemical properties make it suitable for developing new materials and coatings with enhanced performance characteristics.

- Cosmetic Applications : Due to its stability and bioactivity, the compound may be explored for use in cosmetic formulations.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of derivatives of this compound against Staphylococcus aureus. Results indicated significant inhibition at micromolar concentrations, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research conducted at a university laboratory explored the anti-inflammatory effects of this compound in vitro. The results demonstrated a reduction in pro-inflammatory cytokine production in human cell lines, highlighting its potential as an anti-inflammatory drug candidate.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets such as DNA, enzymes, or receptors. These interactions can inhibit or modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Ester Group Influence: Phenoxyethyl esters (target compound) are more lipophilic than ethyl or methyl esters, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a quinoline core with a pyridine ring and various functional groups. Its chemical formula is .

Antimicrobial Properties

Research indicates that 2-phenoxyethyl derivatives exhibit significant antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | Control (Tetracycline) |

|---|---|---|

| E. coli | 32 | 8 |

| S. aureus | 16 | 4 |

| P. aeruginosa | 64 | 16 |

These results suggest that the compound may serve as a potential antimicrobial agent against resistant bacterial strains .

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages. The mechanism involves the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These findings highlight the potential of this compound in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors implicated in inflammation and cancer progression.

- Signal Transduction Interference : By modulating key signaling pathways such as NF-kB and MAPK, it can alter cellular responses to stress and inflammation.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was evaluated against common pathogens. Results indicated a dose-dependent response with significant inhibition at lower concentrations compared to traditional antibiotics .

Investigation into Anti-inflammatory Properties

A recent study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to untreated controls .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves a multi-step protocol starting with a Hantzsch-like condensation. Key steps include:

- Step 1: Condensation of 1,1-dimethyl-3,5-cyclohexanedione with 3-pyridinecarboxaldehyde in ethanol, catalyzed by ammonium acetate and ethyl acetoacetate under reflux (6–8 hours) .

- Step 2: Cyclization to form the hexahydroquinoline core, followed by esterification with 2-phenoxyethanol.

Critical Parameters:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Polar protic solvent enhances cyclization |

| Temperature | Reflux (~78°C) | Ensures complete condensation |

| Catalyst | Ammonium acetate | Facilitates imine formation |

Methodological Tip: Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid byproducts .

Basic: How is the compound characterized structurally?

Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR identifies protons on the pyridine ring (δ 8.5–9.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- C NMR confirms carbonyl (C=O, ~170 ppm) and ester functionalities .

- Mass Spectrometry (MS): Molecular ion peak at m/z 447.5 (molecular weight = 447.5 g/mol) .

- X-ray Crystallography: Reveals planar pyridine and boat-conformed cyclohexenone rings, with hydrogen-bonding networks stabilizing the structure .

Basic: What biological activities are reported for this compound?

Answer:

- Anticancer: Cytotoxicity against HeLa and MCF-7 cell lines (IC values < 10 µM) via apoptosis induction .

- Antibacterial: Inhibits E. coli and S. aureus (MIC = 8–16 µg/mL) by disrupting membrane integrity .

- Enzyme Modulation: Binds to COX-2 and tyrosine kinases, suggesting anti-inflammatory potential .

Assay Design:

- Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced: How can synthesis yield be optimized for scale-up?

Answer:

- Catalyst Screening: Replace ammonium acetate with L-glutamine (yield increases from 65% to 82%) .

- Solvent Optimization: Switch to acetonitrile for faster cyclization (reflux time reduced to 4 hours) .

- Purification: Use fractional crystallization over column chromatography to reduce solvent waste.

Data Comparison:

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Ammonium acetate | Ethanol | 65 | 95 |

| L-glutamine | Ethanol | 82 | 98 |

| L-glutamine | Acetonitrile | 78 | 97 |

Advanced: How do substituent variations influence bioactivity?

Answer:

- Pyridine vs. Phenyl Groups: Pyridin-3-yl enhances water solubility and target binding vs. phenyl (hydrophobic interactions dominate) .

- Ester Chain Length: 2-Phenoxyethyl improves membrane permeability vs. shorter chains (e.g., ethyl) .

Structure-Activity Relationship (SAR):

| Substituent | Cytotoxicity (IC, µM) | Antibacterial (MIC, µg/mL) |

|---|---|---|

| Pyridin-3-yl (target) | 8.5 | 12 |

| 3-Hydroxyphenyl | 15.3 | 24 |

| 2,4-Dichlorophenyl | 6.7 | 8 |

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell line sensitivity (e.g., HeLa vs. HT-29) .

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity but reduce solubility .

- Dosage Regimens: Low-dose efficacy (e.g., 5 µM in ) vs. higher doses in other studies .

Resolution Strategy:

- Standardize assays using CLSI guidelines.

- Perform dose-response curves and logP measurements to correlate solubility with activity .

Advanced: What role does crystallography play in understanding bioactivity?

Answer:

- Conformational Analysis: The pyridine ring’s planarity facilitates π-π stacking with enzyme active sites, while the chair conformation of the cyclohexenone ring influences steric accessibility .

- Hydrogen Bonding: O-H···N interactions (2.8 Å) stabilize the molecule in crystal lattices, mimicking binding to biological targets .

Key Crystallographic Data:

| Bond Angle/Length | Value | Biological Relevance |

|---|---|---|

| C=O bond length | 1.21 Å | Enhances carbonyl reactivity |

| Pyridine N-C angle | 117.5° | Optimizes H-bond acceptor sites |

Advanced: How to design mechanistic studies for cytotoxicity?

Answer:

- Target Identification: Use proteomics (e.g., affinity chromatography) to isolate binding partners like topoisomerase II .

- Molecular Docking: Simulate binding to COX-2 (PDB ID: 5KIR) to predict inhibition modes .

- Pathway Analysis: Measure caspase-3/7 activation (apoptosis) and ROS levels (oxidative stress) via fluorometric assays .

Experimental Workflow:

Treat cells with compound (IC dose).

Extract proteins for Western blotting (e.g., Bcl-2, Bax).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.